Comprehensive Physicochemical Profiling and Stability Dynamics of 2,3-Dihydro-1H-cyclopenta[c]quinoline-4-thiol
Comprehensive Physicochemical Profiling and Stability Dynamics of 2,3-Dihydro-1H-cyclopenta[c]quinoline-4-thiol
Target Audience: Analytical Chemists, Formulation Scientists, and Preclinical Drug Development Professionals.
Executive Summary & Structural Significance
2,3-Dihydro-1H-cyclopenta[c]quinoline-4-thiol (CAS: 15882-29-8) is a highly rigid, tricyclic heteroaromatic compound[1]. The fusion of the cyclopentane ring to the c-face of the quinoline core restricts rotational degrees of freedom, effectively locking the molecular conformation. This structural rigidity is highly prized in medicinal chemistry for enhancing target binding affinity via reduced entropic penalties[2]. However, the presence of the thiol group at the C4 position introduces complex physicochemical behaviors—specifically, prototropic tautomerism and high susceptibility to oxidative dimerization[3]. Understanding and controlling these properties is paramount for successful downstream synthetic applications and formulation stability.
Physicochemical Profiling
To establish a baseline for analytical method development and formulation, the core physicochemical properties of the compound are summarized below. The dual nature of its hydrogen-bonding capacity is a direct consequence of its tautomeric state.
| Property | Value / Descriptor | Analytical & Formulation Significance |
| CAS Number | 15882-29-8 | Primary identifier for regulatory and inventory tracking[1]. |
| Molecular Formula | C12H11NS | Base for exact mass calculations in High-Resolution LC-MS. |
| Molecular Weight | 201.29 g/mol | Utilized for precise molarity calculations in kinetic stability assays. |
| LogP (Predicted) | ~3.5 | Indicates moderate lipophilicity; dictates the use of high-organic mobile phases in RP-HPLC. |
| H-Bond Donors | 1 (Thione) / 1 (Thiol) | Heavily influences solid-state packing, polymorphism, and solubility[4]. |
| H-Bond Acceptors | 1 | Affects interaction with polar protic solvents and aqueous buffers. |
| Primary Degradant | Disulfide Dimer | Necessitates inert atmospheres (Argon/N2) or reducing agents during long-term storage[3]. |
Tautomerism: The Thiol-Thione Equilibrium
A critical, often overlooked aspect of quinoline-4-thiol derivatives is their dynamic prototropic tautomerism. The compound exists in an equilibrium between the aromatic 4-thiol (mercapto) form and the zwitterionic-like 1H-quinoline-4-thione form[4].
The Causality of Tautomeric Shifts: This equilibrium is not static; it is heavily dictated by the dielectric constant and hydrogen-bonding capacity of the microenvironment. In the gas phase or in highly non-polar solvents (e.g., hexane, chloroform), the fully aromatic thiol form predominates because the thermodynamic stabilization gained from aromaticity outweighs the need for charge separation[4][5]. Conversely, in the solid state or in polar protic solvents (e.g., water, methanol), the thione form is exclusively favored. Polar solvents stabilize the highly polarized C=S bond and the N-H proton via intermolecular hydrogen bonding networks[4].
Fig 1: Environmental causality driving the thiol-thione tautomeric equilibrium.
Chemical Stability and Degradation Pathways
The sulfur atom at the C4 position is the primary locus of chemical instability. The dominant degradation pathway is the oxidative coupling of the thiol group to form a symmetrical disulfide: bis(2,3-dihydro-1H-cyclopenta[c]quinolin-4-yl) disulfide[3].
The Causality of Degradation: At physiological pH or in slightly basic media, the thiol group deprotonates to form a highly nucleophilic thiolate anion. This species is highly susceptible to single-electron transfer (SET) reactions mediated by reactive oxygen species (ROS) or trace transition metals (e.g., Cu²⁺, Fe³⁺) leached from manufacturing equipment. Furthermore, thermal stress (>60°C) combined with oxidative conditions can lead to deeper degradation, including irreversible desulfurization or the formation of sulfonic acids.
Fig 2: Stress degradation pathways and the self-validating analytical workflow.
Validated Experimental Protocols for Stability Assessment
Protocol 1: NMR-Based Tautomeric Ratio Determination
Objective: Quantify the thiol/thione ratio across varying solvent polarities to guide formulation solvent selection.
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Sample Preparation: Prepare 10 mM solutions of the compound in CDCl₃ (non-polar) and DMSO-d₆ (polar protic).
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Acquisition: Acquire ¹H and ¹³C NMR spectra at 298 K using a 500 MHz spectrometer.
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Mechanistic Analysis: Monitor the C4 carbon shift. The thione C=S carbon typically resonates far downfield (~190 ppm), while the thiol C-S carbon resonates upfield (~120-130 ppm). Integrate the distinct N-H proton (thione) versus the S-H proton (thiol) to calculate the equilibrium constant ( KT ).
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Self-Validation (Variable Temperature Check): Perform Variable Temperature (VT) NMR from 298 K to 348 K. Overlay the spectra. Validation criteria: The presence of an isobestic point (a point of constant chemical shift/intensity balance) confirms a clean, closed two-state tautomeric equilibrium. If the isobestic point breaks, it mathematically proves that thermal degradation (mass loss from the two-state system) is occurring, invalidating the KT calculation.
Protocol 2: Accelerated Oxidative Stability Assay (HPLC-UV)
Objective: Determine the kinetic rate of disulfide formation to establish shelf-life and handling parameters.
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Matrix Preparation: Dissolve the compound in a 50:50 Methanol/Phosphate Buffer (pH 7.4) to a final concentration of 1.0 mg/mL.
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Stress Initiation: Spike the solution with 0.1% v/v H₂O₂ to initiate forced oxidation.
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Causal Quenching: Sample 100 µL aliquots at 0, 1, 2, 4, and 8 hours. Critical Step: Immediately quench the reaction by adding 10 mM methionine. Causality: H₂O₂ oxidation is a continuous kinetic process. Without a sacrificial thioether like methionine to rapidly reduce residual H₂O₂, oxidation will continue inside the autosampler, leading to time-skewed, irreproducible data.
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Chromatographic Analysis: Analyze via RP-HPLC (C18 column, gradient elution of Water/Acetonitrile with 0.1% TFA, detection at 254 nm).
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Self-Validation (Mass Balance): Calculate the molar peak areas (adjusted for relative response factors). Validation criteria: The sum of the parent thiol area and the resulting disulfide dimer area must equal 100% ± 2% of the initial (T=0) parent peak area. A deviation >2% indicates "missing mass," proving that unquantified secondary degradants (e.g., over-oxidation to sulfonic acids) or column precipitation are occurring, which requires immediate method redevelopment.
Conclusion
The rigid tricyclic scaffold of 2,3-dihydro-1H-cyclopenta[c]quinoline-4-thiol offers significant advantages in target binding, but its C4-thiol group demands rigorous environmental control. By understanding the solvent-driven causality of its tautomerism and employing self-validating kinetic assays to monitor oxidative dimerization, development scientists can engineer robust formulations and synthetic workflows that preserve the integrity of this highly reactive intermediate.
Sources
- 1. evitachem.com [evitachem.com]
- 2. Synthesis of Cyclopenta[ c]quinolines by Palladium-Catalyzed Cyclization of 3-Bromoindoles with Internal Alkynes via Spirocyclic Cyclopentadiene Intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
